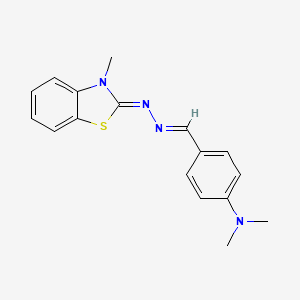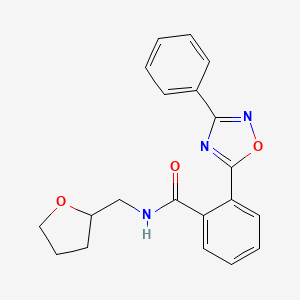![molecular formula C19H21ClN2O3 B5544279 2-(4-chlorophenyl)-N-[5-methoxy-2-(morpholin-4-yl)phenyl]acetamide](/img/structure/B5544279.png)
2-(4-chlorophenyl)-N-[5-methoxy-2-(morpholin-4-yl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenyl)-N-[5-methoxy-2-(morpholin-4-yl)phenyl]acetamide is a useful research compound. Its molecular formula is C19H21ClN2O3 and its molecular weight is 360.8 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(4-chlorophenyl)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide is 360.1240702 g/mol and the complexity rating of the compound is 423. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Activities
A study on the synthesis of novel 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamides revealed that some of these compounds exhibit superior in vitro activity against various fungal and bacterial strains, compared to standard drugs like clotrimazole and streptomycin. This highlights the potential of these compounds in antimicrobial applications (Jayadevappa et al., 2012).
Metabolism and Toxicity Studies
Research comparing the metabolism of chloroacetamide herbicides and selected metabolites in human and rat liver microsomes demonstrated that these compounds undergo complex metabolic activation pathways, potentially leading to DNA-reactive products. This study provides insights into the metabolic fate and possible toxicity of chloroacetamide derivatives in living organisms (Coleman et al., 2000).
Structural Aspects and Properties
The structural aspects and properties of salt and inclusion compounds of 8-hydroxyquinoline-based amides were examined, revealing that these compounds form crystalline salts and host–guest complexes with certain hydroxylated compounds, affecting their fluorescence emission. This study suggests potential applications in materials science and analytical chemistry (Karmakar et al., 2007).
Neurochemical Substrates Modulation
A specific study focused on modafinil (2-[(diphenylmethyl)sulfinyl]acetamide) investigated its neurochemical substrates. Although not the exact compound queried, this research provides valuable context on how similar acetamide derivatives might interact with dopamine and norepinephrine transporters, potentially modulating neuropsychiatric conditions and disorders (Madras et al., 2006).
Antimicrobial and Hemolytic Activities
Another study synthesized 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides and screened them for antimicrobial and hemolytic activity. Most compounds showed activity against selected microbial species, with some demonstrating potent antimicrobial effects and acceptable toxicity levels (Gul et al., 2017).
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-N-(5-methoxy-2-morpholin-4-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3/c1-24-16-6-7-18(22-8-10-25-11-9-22)17(13-16)21-19(23)12-14-2-4-15(20)5-3-14/h2-7,13H,8-12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEYZLVNNFJICEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N2CCOCC2)NC(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ETHYL 4-({[(2-CHLOROBENZYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE](/img/structure/B5544224.png)
![3-AMINO-N-[(FURAN-2-YL)METHYL]-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE](/img/structure/B5544239.png)
![3-Amino-5-(4-chloro-phenyl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B5544247.png)
![2-amino-N-1-naphthyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5544249.png)

![2-methoxy-N-[2-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide](/img/structure/B5544264.png)


![(NE)-N-[[4-[(3-fluorophenyl)methoxy]phenyl]methylidene]hydroxylamine](/img/structure/B5544287.png)
![methyl 4-({4-[(E)-(hydroxyimino)methyl]phenoxy}methyl)benzoate](/img/structure/B5544290.png)
![1-phenyl-4-{5-[(4H-1,2,4-triazol-3-ylthio)methyl]-2-furoyl}-2-piperazinone](/img/structure/B5544305.png)
![N-[(E)-(2-chloro-7-methoxyquinolin-3-yl)methylideneamino]-2-(2-methoxyphenoxy)acetamide](/img/structure/B5544306.png)
